molecular formula C18H17ClFNO3S B4079620 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Cat. No.: B4079620
M. Wt: 381.8 g/mol
InChI Key: HTLWTGFQVNLIAT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a fluorinated and chlorinated benzamide derivative with a complex heterocyclic scaffold. Its structure features:

  • A 2-chlorobenzyl group, which introduces steric bulk and electron-withdrawing effects via the chlorine atom.
  • A 2-fluorobenzamide backbone, where the fluorine atom modulates electronic properties and metabolic stability .

This compound belongs to a class of amides studied for their applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., succinate dehydrogenase inhibitors) or bioactive scaffolds . Its design leverages halogen substituents (Cl, F) to optimize target binding and pharmacokinetic profiles, a strategy widely employed in drug discovery .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO3S/c19-16-7-3-1-5-13(16)11-21(14-9-10-25(23,24)12-14)18(22)15-6-2-4-8-17(15)20/h1-8,14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLWTGFQVNLIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Effects

  • Fluorine (target compound): Enhances metabolic stability, electronegativity, and hydrogen-bonding capacity compared to ethoxy or methyl groups .
  • Chlorine (2-chlorobenzyl): Improves hydrophobic interactions in enzyme binding pockets; observed in SDH inhibitors and pesticide derivatives .

Heterocyclic Modifications

  • The 1,1-dioxidotetrahydrothiophen-3-yl group provides a rigid, polar scaffold that may stabilize protein-ligand interactions via sulfone oxygen hydrogen bonds .
  • Replacement with chromene-carboxamide (BH52027) introduces planar aromaticity, favoring interactions with aromatic residues in enzymes .

Substituent Position

  • Ortho- vs. meta-substitution : The 2-fluoro group in the target compound likely directs the benzamide moiety into specific enzyme subsites, while 3-ethoxy analogs () may adopt alternative binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

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